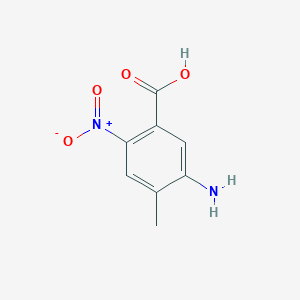

5-Amino-4-methyl-2-nitrobenzoic acid

Overview

Description

“5-Amino-4-methyl-2-nitrobenzoic acid” is a compound that belongs to the class of nitrogen derivatives known as nitro compounds . The nitro group, like the carboxylic acid anion, is a hybrid of two equivalent resonance structures .

Synthesis Analysis

The synthesis of similar compounds, such as 2-methyl-4-nitrobenzoic acid, involves the nitration of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O . The key process in this strategy is the nitration of methyl 3-methylbenzoate . This procedure utilizes a high selectivity of substrates and a green nitrating process .Molecular Structure Analysis

The molecular structure of nitro compounds like “5-Amino-4-methyl-2-nitrobenzoic acid” is a hybrid structure with a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .Chemical Reactions Analysis

Nitro compounds can react in a number of ways. They can be prepared by the direct substitution of hydrocarbons with nitric acid, by displacement reactions with nitrite ions, and by oxidation of primary amines . “5-Amino-4-methyl-2-nitrobenzoic acid” can be used as a reactant for two-component dendritic chain reactions, enzymic activation of hydrophobic self-immolative dendrimers, preparation of insulin receptor tyrosine kinase activator, and preparation of polymer-bound diazonium salts using Merrifield resin-bound piperazine .Physical And Chemical Properties Analysis

Nitro compounds have lower volatility than ketones of about the same molecular weight . Their water solubility is low . Nitro groups of nitroalkanes can be identified by strong infrared bands . A weak n → π∗ transition occurs in the electronic spectra of nitroalkanes .Scientific Research Applications

Analytical Applications and Enzyme Assays

- Sulfhydryl Group Quantification : A study highlighted the synthesis of a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, suggesting similar compounds like 5-Amino-4-methyl-2-nitrobenzoic acid could be used in biochemical assays (Ellman, 1959).

- Thiol-Quantification in Enzyme Assays : Derivatives of nitrobenzoic acid, such as DTNB, have been widely used for quantification of thiols in enzyme assays. The development of fluorescent alternatives indicates the potential for nitrobenzoic acid derivatives in enhancing assay sensitivity and throughput (Maeda et al., 2005).

Organic Synthesis and Materials Science

- Synthesis of Nitrogenous Heterocycles : The use of nitrobenzoic acid derivatives in heterocyclic synthesis is documented, showing their utility as building blocks for generating pharmacologically relevant structures. This could imply similar applications for 5-Amino-4-methyl-2-nitrobenzoic acid in the synthesis of novel compounds (Křupková et al., 2013).

Pharmacology and Drug Development

- Anticonvulsant Activities : Studies on metal complexes of nitrosubstituted benzoic acids have shown anticonvulsant activities, suggesting potential pharmacological applications of similar compounds (D'angelo et al., 2008).

- Antimicrobial and Cytotoxic Agents : Derivatives of 4-aminobenzoic acid, akin to the structure of 5-Amino-4-methyl-2-nitrobenzoic acid, have been explored for their antimicrobial and cytotoxic activities, indicating the potential of nitrobenzoic acid derivatives in therapeutic applications (Krátký et al., 2019).

Safety And Hazards

“5-Amino-4-methyl-2-nitrobenzoic acid” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

properties

IUPAC Name |

5-amino-4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-4-2-7(10(13)14)5(8(11)12)3-6(4)9/h2-3H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWONHRIVUKCQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628573 | |

| Record name | 5-Amino-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4-methyl-2-nitrobenzoic acid | |

CAS RN |

204254-63-7 | |

| Record name | 5-Amino-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

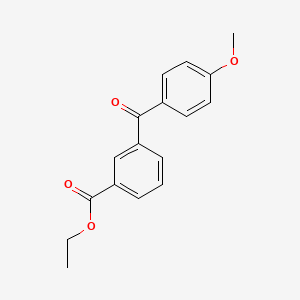

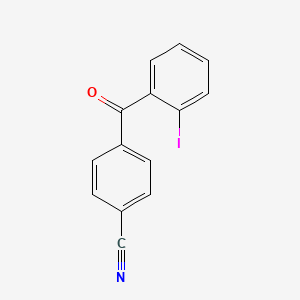

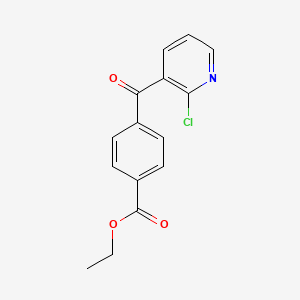

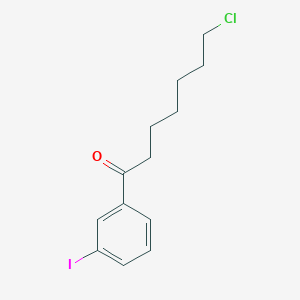

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613061.png)

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone](/img/structure/B1613081.png)

![2,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613082.png)